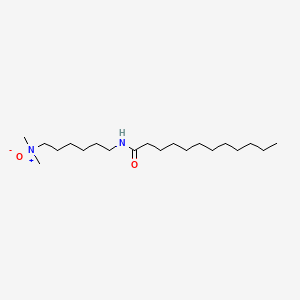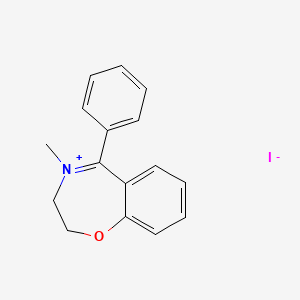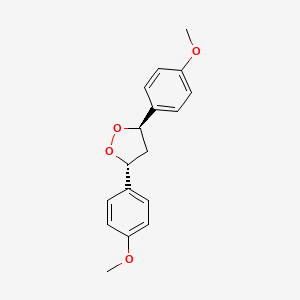
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is a chemical compound characterized by the presence of two 4-methoxyphenyl groups attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxolane precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the dioxolane ring. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques is crucial in industrial settings.
化学反应分析
Types of Reactions
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxolane ring and methoxyphenyl groups enable it to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
(3R,5R)-3,5-bis(4-hydroxyphenyl)dioxolane: Similar structure but with hydroxy groups instead of methoxy groups.
(3R,5R)-3,5-bis(4-chlorophenyl)dioxolane: Contains chlorophenyl groups instead of methoxyphenyl groups.
(3R,5R)-3,5-bis(4-nitrophenyl)dioxolane: Features nitrophenyl groups instead of methoxyphenyl groups.
Uniqueness
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is unique due to its methoxy groups, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
86396-67-0 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC 名称 |
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane |
InChI |
InChI=1S/C17H18O4/c1-18-14-7-3-12(4-8-14)16-11-17(21-20-16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3/t16-,17-/m1/s1 |
InChI 键 |
BVEQKFFAVXURFC-IAGOWNOFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H](OO2)C3=CC=C(C=C3)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(OO2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


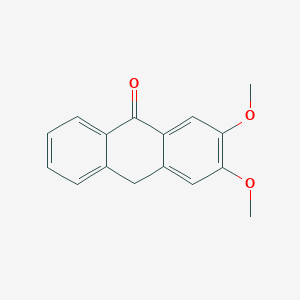
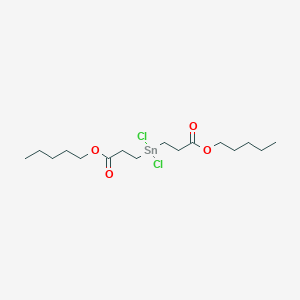
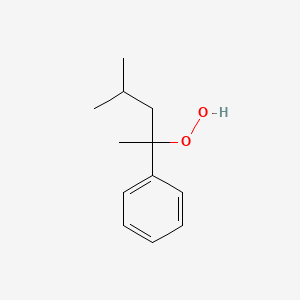
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
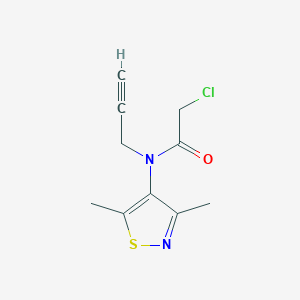
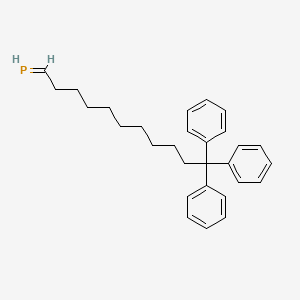
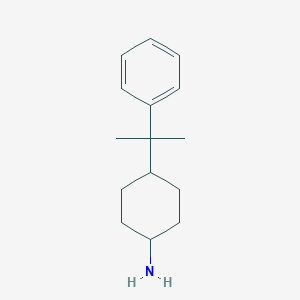

![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
